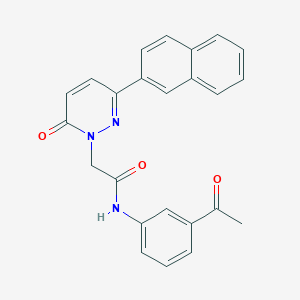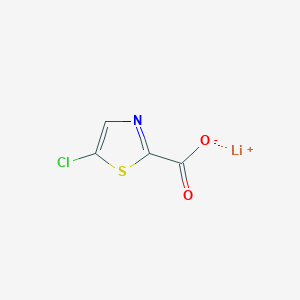![molecular formula C15H13N5O3S2 B2851706 N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351632-06-8](/img/structure/B2851706.png)
N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound with a 5-membered ring system containing a sulfur atom and two nitrogen atoms . Thiadiazole derivatives are known to exhibit a wide variety of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities . They are able to cross cellular membranes due to their mesoionic nature .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available literature, thiadiazole derivatives are known to exhibit a broad spectrum of pharmacological activities .Scientific Research Applications
Antimicrobial Activity
Compounds with the 1,2,3-thiadiazole moiety have been studied for their potential antimicrobial effects. This particular compound could be explored for its efficacy against Gram-positive bacteria , where similar derivatives have shown significant bioactivity . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values could be determined to assess its potential as a new antimicrobial agent.
Cancer Research
Thiadiazole derivatives have been identified to possess anticancer properties. Research could focus on evaluating the efficacy of this compound against various cancer cell lines, such as Panc-1 cells, to determine its IC50 values and compare them with known anticancer drugs like sorafenib .
Anti-Inflammatory Applications
The structural analogs of thiadiazole have shown promising anti-inflammatory effects. This compound could be synthesized and tested for its ability to reduce paw edema in animal models, comparing its effectiveness to standard anti-inflammatory drugs such as indomethacin .
Lipophilicity Studies
The lipophilicity of thiadiazole derivatives is an important parameter that affects their biological activity and pharmacokinetics. This compound’s lipophilicity could be measured using various techniques, such as the shake-flask method or HPLC, to predict its behavior in biological systems .
Antifungal Activity
Exploring the antifungal potential of this compound could lead to the development of new treatments for fungal infections. Synthesis of derivatives and their testing against fungal strains like C. albicans could reveal valuable insights into their therapeutic potential .
Synthesis of Novel Heterocyclic Compounds
The compound’s structure is conducive to further chemical modifications, which can lead to the synthesis of a wide range of novel heterocyclic compounds. These new derivatives could then be screened for various biological activities, expanding the scope of medicinal chemistry .
Future Directions
properties
IUPAC Name |
N-[5-(4-methylthiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S2/c1-8-12(25-19-18-8)14(22)20-5-4-9-11(7-20)24-15(16-9)17-13(21)10-3-2-6-23-10/h2-3,6H,4-5,7H2,1H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFJUXFLNFJHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

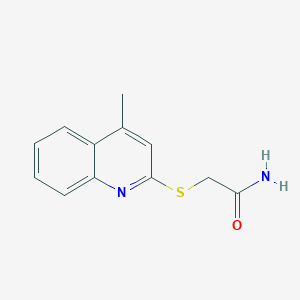
![2-ethoxy-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2851624.png)

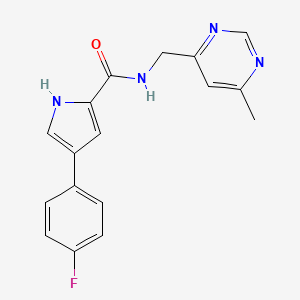
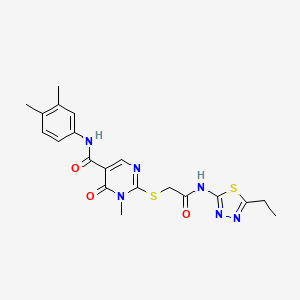
![ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2851629.png)

![4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2851631.png)

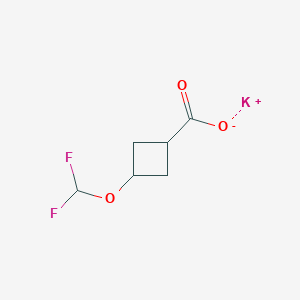
![methyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2851639.png)

